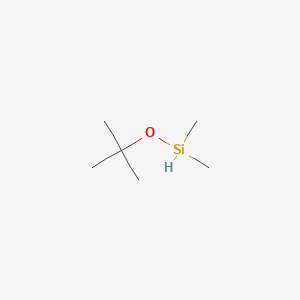
(tert-butoxy)dimethylsilane
Cat. No. B8371500
M. Wt: 132.28 g/mol
InChI Key: BFFJBAVNIXLGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05387409
Procedure details


To a suspension of magnesium (0.264 g, 11 mmol) in dry tetrahydrofuran (10 ml) under nitrogen gas was added dropwise over 1/2 hour the t-butyl dimethyl silyl ether of 4-bromophenyl ethyl alcohol (a, 3.45 g, 10.9 mmol) in tetrahydrofuran (10 ml). Magnesium was then activated by the addition of dibromoethane (0.1 g). The metal went into solution slowly over a period of 8 hours. The Grignard reagent was then cooled to -78° C. and treated with freshly distilled trimethyl borate (1.15 g, 11 mmol) added dropwise with stirring. The reaction mixture was then warmed to room temperature and stirred overnight. It was then treated with 2N hydrochloric acid till acidic and the tetrahydrofuran layer was separated from the aqueous layer. The aqueous portion was thoroughly extracted with ethyl acetate (5×50 ml) and the combined organic layer was washed with water and finally with saturated sodium chloride. The organic phase was then dried, concentrated and the residue was purified by chromatography (silica gel). Elution with ethyl acetate/methanol (95:5) provided the boronic acid, which was recrystallized from ethyl acetate/hexane. Yield: 0.69 g (38%), m.p. 218°-220° C., M.S. 184 (M+NH4), 156, 140, 1H NMR (DMSO-d6): δ2.7 (t, 2H), 4.6 (t, 2H), 7.1 and 7.7 (2d, 4H) and 7.9 (s, 2H).







[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four




Name
Identifiers


|
REACTION_CXSMILES
|
[Mg].C[SiH](OC(C)(C)C)C.Br[C:11]1[CH:16]=[CH:15][C:14]([CH2:17][CH2:18][OH:19])=[CH:13][CH:12]=1.BrC(Br)C.[B:24](OC)([O:27]C)[O:25]C.Cl>O1CCCC1>[OH:19][CH2:18][CH2:17][C:14]1[CH:15]=[CH:16][C:11]([B:24]([OH:27])[OH:25])=[CH:12][CH:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.264 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[SiH](C)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)CCO
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C)Br
|
Step Four
[Compound]
|
Name
|
Grignard reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
1.15 g
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was separated from the aqueous layer
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous portion was thoroughly extracted with ethyl acetate (5×50 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layer was washed with water and finally with saturated sodium chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was then dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by chromatography (silica gel)
|
WASH
|
Type
|
WASH
|
|
Details
|
Elution with ethyl acetate/methanol (95:5)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
